(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate typically involves the esterification of 1-Methyl-1h-indole-4-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
1-Methyl-1h-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
1-Methyl-1h-indole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1-Methyl-1h-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness: (2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate is unique due to its specific esterification with 2,5-dioxo-pyrrolidin-1-yl, which imparts distinct chemical and biological properties. This esterification can enhance its stability, solubility, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-methylindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15-8-7-9-10(3-2-4-11(9)15)14(19)20-16-12(17)5-6-13(16)18/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJAVCBTPKFIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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